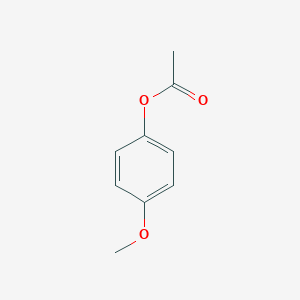

4-Methoxyphenyl acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPCNXGBNRDBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152649 | |

| Record name | Phenol, p-methoxy-, acetate (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-06-2, 1331-83-5 | |

| Record name | 4-Methoxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-methoxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, p-methoxy-, acetate (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxyanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7WLL62AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Stereoselective Synthesis Approaches and Enantiomeric Resolution Techniques

The generation of enantiomerically pure compounds is critical in the pharmaceutical industry. For derivatives of 4-methoxyphenyl (B3050149) acetate (B1210297), stereoselective synthesis and resolution techniques are employed to isolate specific stereoisomers. Biocatalysis, in particular, has emerged as a powerful tool, utilizing enzymes to perform highly selective transformations under mild conditions.

Enzymatic ester hydrolysis is a widely used method for the kinetic resolution of racemic esters. Lipases are particularly effective biocatalysts for these transformations due to their broad substrate tolerance and high enantioselectivity. nih.gov In the context of 4-methoxyphenyl systems, this technique can be applied to the racemic esters of related chiral alcohols. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomer of the ester unreacted. This process allows for the separation of the two enantiomers, providing access to optically pure chiral building blocks. For instance, the enantioselective hydrolysis of racemic 4-arylbut-3-en-2-yl esters has been investigated using enzymes like Lecitase™ Ultra, demonstrating the influence of reaction conditions on activity and enantioselectivity. researchgate.net

The asymmetric reduction of prochiral ketones is a direct and atom-economical route to optically active secondary alcohols, which are valuable precursors for chiral esters like 4-methoxyphenyl acetate derivatives. researchgate.net Alcohol dehydrogenases (ADHs) are highly effective catalysts for this transformation, capable of producing alcohols with high enantiomeric excess (ee). nih.gov This method can be applied to prochiral ketones containing a 4-methoxyphenyl moiety. The choice of the enzyme and reaction conditions can even allow for a reversal of enantioselectivity, providing access to either the (R) or (S) alcohol. nih.gov These chiral alcohols can then be acylated to produce the desired enantiomerically pure acetate ester.

Kinetic resolution is a cornerstone of enantioselective synthesis, and biocatalysts, particularly lipases, are frequently employed for this purpose. nih.gov The process involves the differential reaction rate of two enantiomers with a chiral catalyst or reagent. In a lipase-catalyzed kinetic resolution, a racemic alcohol can be selectively acylated, or a racemic acetate can be selectively deacylated.

A notable example is the kinetic resolution of trans-methyl (4-methoxyphenyl)glycidate, where the enzyme Lecitase® Ultra, immobilized in a gelatin organo-gel, is used for enantioselective hydrolysis. researchgate.net This process yields trans-(2R,3S) methyl (4-methoxyphenyl)glycidate with an enantiomeric excess greater than 99%. researchgate.net Similarly, the kinetic resolution of racemic trans-flavan-4-ols, which contain a substituted phenyl ring, has been achieved through lipase-catalyzed acetylation, yielding products with high enantiomeric purity. mdpi.com Dynamic kinetic resolution (DKR) is an even more powerful technique that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. semanticscholar.orgnih.gov

| Method | Substrate | Biocatalyst | Key Finding | Enantiomeric Excess (ee) |

| Enantioselective Hydrolysis | (±)-trans-methyl (4-methoxyphenyl) glycidate | Lecitase® Ultra | Enantioselective hydrolysis of the racemic ester. researchgate.net | >99% for (2R,3S) isomer researchgate.net |

| Kinetic Resolution | Racemic 2-phenylchroman-4-ol | AK lipase (B570770) from Pseudomonas fluorescens | Highly asymmetric acylation using vinyl acetate. mdpi.com | >99% ee for the product ester mdpi.com |

| Asymmetric Reduction | Prochiral 4-alkylidene cyclohexanone | Alcohol Dehydrogenases | Formation of axially chiral R-configured alcohols. nih.gov | up to 99% ee nih.gov |

Multicomponent Reaction (MCR) Strategies in Functionalized 4-Methoxyphenyl System Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. epfl.chjocpr.com These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures from simple precursors. jocpr.comjocpr.com

An example of an MCR strategy is the one-pot synthesis of a furan-2(5H)-one derivative incorporating a 4-methoxyphenyl group. This method involves the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The process is notable for its use of readily available starting materials, operational simplicity, and the ease of product isolation. mdpi.com Such strategies are well-suited for creating libraries of diverse compounds for applications in drug discovery and materials science. jocpr.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Advantages |

| Indole | 4-Methoxyphenylglyoxal | Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | Atom economy, process simplicity, easy isolation mdpi.com |

Targeted Functionalization via Nucleophilic Substitution and Acylation Pathways

The this compound scaffold can be further elaborated through targeted functionalization reactions. Nucleophilic substitution and acylation are fundamental pathways for introducing new functional groups and building molecular complexity.

Acylation is the most direct method for synthesizing this compound itself, typically by reacting 4-methoxyphenol (B1676288) with an acylating agent like acetic anhydride (B1165640) in the presence of a base or catalyst. chegg.com In more complex syntheses, acylation and nucleophilic substitution are key steps. For instance, in the synthesis of isoniazid-derived hydrazones, a nucleophilic substitution reaction is used to attach a piperazine (B1678402) or piperidine (B6355638) derivative to a 4-fluorobenzaldehyde (B137897) precursor, which is then further modified. mdpi.com Similarly, in the synthesis of Apixaban intermediates, a key step involves the condensation of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl) hydrazono)acetate with another reactant, showcasing a complex transformation involving these fundamental reaction types. google.com

Catalytic Systems in the Synthesis of this compound Derivatives

A variety of catalytic systems are employed in the synthesis of this compound and its derivatives to enhance reaction rates, yields, and selectivity. As discussed, biocatalysts like lipases and alcohol dehydrogenases are paramount for stereoselective transformations such as hydrolysis, acylation, and reduction. nih.govnih.govunits.it

In addition to biocatalysts, chemical catalysts play a crucial role. For example, the synthesis of Apixaban, which contains a 4-methoxyphenyl group, involves steps catalyzed by bases like triethylamine. google.com Multicomponent reactions may be promoted by acid or base catalysts to facilitate the formation of key intermediates. mdpi.com The choice of catalyst is critical and is tailored to the specific transformation, whether it is a simple esterification to form the parent acetate or a complex, multi-step sequence to build a functionalized derivative.

Lewis Acid Catalysis in Complex Heterocyclic Synthesis

Lewis acid catalysis is a cornerstone in the construction of complex molecular frameworks, including heterocyclic systems. The electronic properties of the 4-methoxyphenyl moiety play a crucial role in reactions catalyzed by Lewis acids. For instance, in transformations involving metacyclophanes bearing methoxy (B1213986) groups, Lewis acids like titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) can induce transannular cyclizations. These reactions proceed through intermediates where the Lewis acid coordinates to the methoxy group, activating the aromatic ring towards electrophilic attack and facilitating the formation of new carbon-carbon bonds to yield polycyclic structures such as tetrahydropyrenes and pyrenes. researchgate.net

Transition Metal-Mediated Transformations for Aromatic Acetates

Transition metal catalysis provides powerful tools for the functionalization of aromatic compounds, including aromatic acetates like this compound. diva-portal.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are prominent examples. thieme-connect.com In these processes, the aromatic ring of a methoxyphenyl derivative can be coupled with various partners. While the acetate group itself is not typically the reactive site for coupling, its electronic influence on the aromatic ring can affect the efficiency and regioselectivity of C-H activation or the reactivity of a pre-installed leaving group (e.g., a halide) on the ring. diva-portal.orgthieme-connect.com

For instance, palladium acetate is a common catalyst precursor in Suzuki-Miyaura cross-coupling reactions, highlighting the synergy between the metal and acetate ligands in catalytic cycles. thieme-connect.com Modern strategies also focus on direct C–H functionalization, where a transition metal catalyst activates a C-H bond on the aromatic ring, allowing for the introduction of new functional groups without the need for pre-functionalized substrates. diva-portal.org Metals such as ruthenium, rhodium, and iridium are explored for these transformations. diva-portal.org The methoxy group on the this compound ring is a strong ortho-, para-director, which can be leveraged to control the site of C-H activation and subsequent functionalization, enabling the synthesis of highly substituted aromatic structures.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound, commonly achieved through the esterification of 4-methoxyphenol with acetic anhydride, can be significantly influenced by reaction conditions. Optimization of parameters such as temperature, catalyst, solvent, and reactant stoichiometry is crucial for maximizing yield and purity. chegg.com A typical laboratory preparation involves heating 4-methoxyphenol with an excess of acetic anhydride and a catalytic amount of a base like sodium acetate. chegg.com

Further enhancements can be achieved by systematically varying these conditions. The choice of catalyst, for example, can have a profound impact. While simple bases are effective, exploring other catalysts could lead to milder reaction conditions and higher efficiency. Similarly, solvent selection can influence reaction rates and facilitate product isolation. The following table illustrates how hypothetical variations in reaction parameters could be optimized for the synthesis of this compound.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Catalyst | Sodium Acetate | DMAP | None (Thermal) | DMAP provides the fastest conversion at lower temperatures. |

| Temperature | 80 °C | 25 °C (RT) | 120 °C | Higher temperatures increase rate but can lead to side products. |

| Solvent | None (Neat) | Dichloromethane | Toluene (B28343) | Dichloromethane allows for easier workup and purification. |

| Reactant Ratio (Anhydride:Phenol) | 3:1 | 1.5:1 | 5:1 | A 1.5:1 ratio is sufficient with an efficient catalyst, minimizing waste. |

| Yield (%) | 85% | 95% | 70% | Condition B (DMAP, RT, DCM, 1.5:1) offers the optimal balance of yield and efficiency. |

This table is illustrative and based on general principles of organic reaction optimization.

Detailed Mechanistic Studies of Esterification and Hydrolysis Processes Involving the this compound Moiety

The formation (esterification) and cleavage (hydrolysis) of this compound are governed by fundamental reaction mechanisms of carboxylic acid derivatives.

Esterification: The synthesis of this compound from 4-methoxyphenol and acetic anhydride typically follows a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by a base (e.g., sodium acetate or pyridine). The mechanism proceeds as follows:

The phenolic oxygen of 4-methoxyphenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

This attack forms a tetrahedral intermediate.

The intermediate collapses, expelling an acetate ion as a leaving group.

A final deprotonation step, often assisted by the basic catalyst, yields the final product, this compound.

Hydrolysis: The hydrolysis of this compound can be catalyzed by acid or base, with each proceeding through a distinct mechanism. The electronic nature of the para-methoxy group, an electron-donating group, influences the reaction rate by stabilizing positive charge development in the transition state.

Base-Catalyzed Hydrolysis: This process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to eject the 4-methoxyphenoxide ion, a relatively good leaving group. Protonation of the phenoxide yields 4-methoxyphenol and a carboxylate salt.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. After a series of proton transfers, 4-methoxyphenol is eliminated as the leaving group, and the regenerated catalyst and the carboxylic acid are formed.

Studies on the hydrolysis of structurally similar esters, such as p-nitrophenyl acetate, have provided deep insights into these mechanisms, including the identification of rate-determining steps and the influence of substituents on reaction kinetics. semanticscholar.orgacs.orgresearchgate.net For instance, enzymatic hydrolysis, such as that catalyzed by α-chymotrypsin, proceeds via a two-step mechanism involving the formation of an acyl-enzyme intermediate followed by its hydrolysis. researchgate.net

Regioselective and Chemoselective Oxidative Transformations of Related Compounds

The 4-methoxyphenyl moiety, present in this compound and related compounds like anisole (B1667542), can undergo various regioselective and chemoselective oxidative transformations. The methoxy group strongly influences the outcome of these reactions.

Regioselectivity: The electron-donating methoxy group activates the aromatic ring towards electrophilic attack, directing incoming groups primarily to the ortho and para positions. Oxidative reactions can exploit this property. For example, the enzymatic oxyfunctionalisation of anisole can lead to regioselective hydroxylation, producing guaiacol (B22219) (ortho-methoxyphenol) and 4-methoxyphenol (para-methoxyphenol). nih.gov The specific enzyme and conditions used can tune the ratio of these products. nih.gov Another regioselective process is the electrochemical oxidation of anisole derivatives, which can be used to construct spiro compounds by forming specific C-C or C-N bonds at defined positions on the ring. chinesechemsoc.org

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. For compounds related to this compound, a key challenge is to perform oxidation on one part of the molecule while leaving others, like the sensitive aromatic ring or the ester group, intact. nih.gov A notable example is the oxidative cleavage of the methyl group from the phenolic oxygen (O-demethylation), which transforms a methoxyphenyl ether into a phenol. nih.gov Conversely, methods have been developed for the chemoselective oxidation of other parts of a molecule while preserving the p-methoxybenzyl (PMB) ether, a common protecting group structurally related to the 4-methoxyphenyl group. organic-chemistry.org For instance, specialized nitroxyl (B88944) radical catalysts can achieve the oxidative deprotection of PMB ethers chemoselectively in the presence of other sensitive functionalities. organic-chemistry.org

The following table summarizes different oxidative transformations on anisole, a core structure related to this compound.

| Reaction Type | Reagent/Catalyst | Primary Product(s) | Selectivity |

|---|---|---|---|

| Aromatic Hydroxylation | Unspecific Peroxygenases (UPOs) | Guaiacol, 4-Methoxyphenol | Regioselective (ortho/para) nih.gov |

| O-Demethylation | Unspecific Peroxygenases (UPOs) | Phenol, Benzenediols | Chemoselective (C-O bond cleavage) nih.gov |

| Oxidative Dearomatization | Anodic Oxidation | Spiropyrrolidines, Spirolactones | Regioselective chinesechemsoc.org |

| Oxidative Deprotection (of PMB ethers) | Nitroxyl Radical/PIFA | Corresponding Alcohol/Carbonyl | Chemoselective organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the chemical environments of their constituent atoms.

High-Resolution 1D NMR (¹H and ¹³C) for Chemical Environment Mapping

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of 4-Methoxyphenyl (B3050149) acetate (B1210297) exhibits distinct signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl ring typically appear as a pair of doublets, a characteristic AA'BB' system for para-substituted benzene (B151609) rings. The methoxy (B1213986) (–OCH₃) protons resonate as a sharp singlet, while the acetyl (–COCH₃) protons also present as a singlet, but in a different chemical shift region.

¹H NMR Spectral Data of 4-Methoxyphenyl acetate in CDCl₃ arkat-usa.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H) | 6.99-6.97 | d | 9.16 |

| Aromatic (2H) | 6.87-6.85 | d | 9.16 |

| Methoxy (3H) | 3.75 | s | - |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the acetate group appears significantly downfield, while the aromatic carbons show characteristic shifts for a substituted benzene ring. The carbon of the methoxy group and the acetyl methyl group also have distinct resonances.

¹³C NMR Spectral Data of this compound in CDCl₃ arkat-usa.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.9 |

| C-O (aromatic) | 157.3 |

| C-O (aromatic) | 144.2 |

| CH (aromatic) | 122.3 |

| CH (aromatic) | 114.4 |

| O-CH₃ | 55.5 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, DEPT-135, 1D TOCSY) for Connectivity Confirmation

While specific 2D NMR experimental data for this compound is not widely available in the searched literature, the application of these techniques would provide invaluable connectivity information.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show correlations between the adjacent aromatic protons, confirming their ortho relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon signals. For instance, the aromatic proton signals would correlate with the aromatic CH carbon signals, and the methoxy and acetyl proton singlets would correlate with their respective carbon signals.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment differentiates between CH, CH₂, and CH₃ groups. In the spectrum of this compound, the aromatic CH groups and the methoxy and acetyl CH₃ groups would appear as positive signals, while no negative signals for CH₂ groups would be present. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons bonded to the oxygen atoms, would be absent in the DEPT-135 spectrum.

1D TOCSY (Total Correlation Spectroscopy): A 1D TOCSY experiment can be used to identify all protons within a spin system. Selective irradiation of one of the aromatic protons would reveal the entire aromatic spin system, helping to resolve any overlapping signals.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound (C₉H₁₀O₃) is 166.06299 g/mol . uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. While detailed MS/MS studies on this compound are not extensively documented in the searched results, a general fragmentation pattern can be predicted based on its structure. The NIST Mass Spectrometry Data Center provides a mass spectrum of this compound which shows several key fragments. rsc.org

A primary fragmentation pathway would likely involve the cleavage of the ester bond. This could lead to the formation of a key fragment ion corresponding to the 4-methoxyphenyl cation or a related radical cation. Another expected fragmentation would be the loss of the acetyl group.

Key Fragments in the Mass Spectrum of this compound rsc.org

| m/z | Possible Fragment |

|---|---|

| 166 | [M]⁺ (Molecular ion) |

| 124 | [M - C₂H₂O]⁺ |

| 109 | [M - C₂H₂O - CH₃]⁺ |

| 81 | [C₆H₅O]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band is expected for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester and the ether linkages would also show strong absorptions. Aromatic C-H stretching and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the aromatic ring. The methoxy and acetate substituents on the phenyl ring will influence the position and intensity of these absorptions. For compounds containing a 4-methoxyphenyl group, absorption maxima are often observed in the UV region. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Stereochemistry

While a detailed crystal structure for this compound is not widely available in public crystallographic databases, the application of SCXRD would yield critical structural parameters. The expected data from such an analysis would include the crystal system, space group, and unit cell dimensions. Furthermore, the technique would confirm the planar geometry of the phenyl ring and the stereochemistry of the acetate group relative to the methoxy-substituted aromatic ring. The resulting crystallographic data would be the gold standard for its solid-state structural confirmation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 785.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.405 |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from an SCXRD experiment.

Chromatographic Methods for Purity Assessment in Structural Investigations (TLC, HPLC)

Chromatographic techniques are indispensable for verifying the purity of this compound, which is a critical aspect of its structural investigation and characterization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of purity. For this compound, a common stationary phase is silica (B1680970) gel, a polar adsorbent. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

A typical solvent system for the analysis of this compound on a silica gel TLC plate would be a mixture of hexane (B92381) and ethyl acetate. The retardation factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A pure compound should ideally present as a single spot on the developed chromatogram.

Table 2: Illustrative TLC Data for this compound

| Mobile Phase (Hexane:Ethyl Acetate) | Retardation Factor (R_f) |

| 9:1 | 0.35 |

| 8:2 | 0.50 |

| 7:3 | 0.65 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of the purity of this compound. A reversed-phase HPLC method is generally suitable for a compound of this polarity. In this mode, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture.

A typical HPLC analysis for this compound would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 5.2 min |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state energy, optimized geometry, and various electronic properties. nih.gov For a molecule like 4-methoxyphenyl (B3050149) acetate (B1210297), DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to model the electron distribution and predict its three-dimensional structure. nih.govmendeley.com

Such calculations yield crucial data including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. Furthermore, DFT is used to calculate vibrational frequencies (IR and Raman spectra), electronic properties like dipole moment, and the energies of molecular orbitals. nih.govijrte.org While a specific DFT study for 4-methoxyphenyl acetate is not readily found, studies on related compounds like p-iodoanisole and various dimethoxybenzene derivatives demonstrate that these calculations provide excellent agreement with experimental findings and offer a deep understanding of the molecule's fundamental characteristics. nih.gov

Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ajpp.in This method is crucial in drug discovery for assessing how a potential drug molecule might interact with a biological target. The simulation places the ligand into the binding site of the receptor and scores the different poses based on factors like intermolecular forces, producing a binding affinity score (e.g., in kcal/mol) that estimates the strength of the interaction.

Although no specific molecular docking studies featuring this compound have been published, research on the closely related compound, 4-(methoxyphenyl)acetic acid, illustrates the application of this technique. ajchem-b.comajchem-b.com In these studies, 4-(methoxyphenyl)acetic acid was docked against microbial enzymes such as DNA gyrase and Lanosterol 14 α-demethylase to evaluate its potential as an antimicrobial agent. ajchem-b.com The results identified key interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and amino acid residues in the active sites of these enzymes, validating its potential bioactivity. ajchem-b.comajchem-b.com A similar approach for this compound would involve docking it against relevant biological targets to predict its binding modes and affinities.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational stability of a molecule and the dynamics of its interaction with a target receptor. This technique allows researchers to observe how a ligand-receptor complex behaves in a simulated physiological environment, assessing the stability of binding poses predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net By developing a mathematical model, QSAR can predict the activity of new, untested compounds based solely on their structural properties, known as molecular descriptors. nih.govresearchgate.net These descriptors can quantify various physicochemical properties, such as lipophilicity (LogP), electronic effects, and steric parameters.

There are no published QSAR models specifically developed for a series of compounds that includes this compound. The development of such a model would require a dataset of structurally related molecules with experimentally measured biological activity against a specific target. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would then be used to build an equation that correlates the descriptors with the activity. nih.gov A validated QSAR model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potentials (MEP)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another critical tool derived from quantum chemical calculations. It visualizes the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding.

While specific FMO and MEP analyses for this compound are not published, studies on related molecules like 9-(3-bromo-4-hydroxy-5-methoxyphenyl) derivatives provide insight. nih.gov For these compounds, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed across other parts of the molecule. The MEP map for such molecules generally shows negative potential (red/yellow) around the oxygen atoms, indicating them as sites for electrophilic attack, and positive potential (blue) around hydrogen atoms.

Characterization of Non-Covalent Interactions via Hirshfeld Surface Analysis

Specific Hirshfeld surface analysis of this compound is not available. However, studies on structurally similar compounds like 4-(methoxyphenyl)acetic acid and 2-chloro-N-(4-methoxyphenyl)acetamide provide a clear indication of the types of interactions that would be expected. ajchem-b.comiucr.org These analyses typically show that H···H contacts make up the largest percentage of the surface, reflecting the importance of van der Waals forces. Other significant interactions include C···H/H···C and O···H/H···O contacts, which are indicative of carbon-hydrogen bonds and hydrogen bonds, respectively.

Table 2: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Related Compounds

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other (%) | Source |

|---|---|---|---|---|---|

| 4-(methoxyphenyl)acetic acid | 36.9 | 27.5 | 33.2 | 2.4 | ajchem-b.com |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Not specified | 33.4 | 19.5 | 20.0 (Cl···H) | iucr.org |

This data illustrates how Hirshfeld analysis quantifies the packing forces in crystals containing the 4-methoxyphenyl moiety, highlighting the significant role of hydrogen-based contacts in stabilizing the crystal structure.

Calculation of Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP) for Pharmacological Relevance

In the realm of computational drug design and discovery, the Topological Polar Surface Area (TPSA) and the Partition Coefficient (LogP) are fundamental descriptors for predicting the pharmacokinetic profile of a molecule. These parameters provide critical insights into a compound's potential for absorption, distribution, metabolism, and excretion (ADME). For this compound, computational analyses have been employed to determine these values and assess its pharmacological relevance.

The TPSA is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. wikipedia.org This descriptor is a strong indicator of a drug's ability to permeate cell membranes. wikipedia.org It is widely used in medicinal chemistry to optimize drug candidates for improved oral bioavailability and to predict penetration of the blood-brain barrier (BBB). wikipedia.orgopeneducationalberta.ca Generally, molecules with a TPSA value greater than 140 Ų are considered to have poor cell membrane permeability, while a TPSA of less than 90 Ų is often required for molecules to cross the BBB. wikipedia.org For the related compound 4-Methoxyphenylacetic acid, the calculated TPSA is 46.53 Ų. foodb.ca

The partition coefficient (LogP) quantifies the lipophilicity or hydrophobicity of a compound. It is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water, at equilibrium. A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity. This parameter significantly influences a drug's absorption and distribution. For instance, highly lipophilic drugs (high LogP) are readily absorbed but may have poor solubility and be rapidly metabolized, whereas highly hydrophilic drugs (low LogP) may have good solubility but poor membrane permeability. Computationally predicted LogP values for this compound vary slightly depending on the algorithm used.

The calculated values for TPSA and LogP for this compound and a closely related compound are summarized in the tables below. These values are instrumental in predicting the "drug-likeness" of the compound.

Interactive Data Table: Calculated TPSA for Pharmacological Screening

| Compound Name | Formula | Calculated TPSA (Ų) | Predicted Permeability Profile |

| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 46.53 foodb.ca | Good Cell & BBB Permeability |

Interactive Data Table: Calculated LogP for Pharmacological Screening

| Compound Name | Formula | Calculated LogP | Predicted Lipophilicity |

| This compound | C₉H₁₀O₃ | 1.5 uni.lu | Moderately Lipophilic |

| This compound | C₉H₁₀O₃ | 1.480 thegoodscentscompany.com | Moderately Lipophilic |

The TPSA value of the structurally similar 4-Methoxyphenylacetic acid (46.53 Ų) is well below the 90 Ų threshold, suggesting that this compound likely has the potential to penetrate the blood-brain barrier. wikipedia.orgfoodb.ca Similarly, its LogP value of approximately 1.5 indicates a balanced lipophilicity, which is often favorable for oral drug absorption. uni.luthegoodscentscompany.com These computational predictions provide a strong basis for the further pharmacological investigation of this compound, highlighting its potential as a scaffold for developing new therapeutic agents.

Research on Biological Activities and Mechanistic Pathways of 4 Methoxyphenyl Acetate Derivatives

Anti-inflammatory Mechanisms and Associated Signaling Pathways

Derivatives of 4-methoxyphenyl (B3050149) acetate (B1210297) have demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways. One such derivative, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC), has been shown to exert significant anti-inflammatory actions in a dose-dependent manner. This compound induces the expression of heme oxygenase-1 (HO-1) and superoxide dismutase-1 (SOD-1), both of which are crucial enzymes in the cellular antioxidant defense system. The anti-inflammatory effect is further achieved by reducing the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory process.

The mechanism of action for E-α-p-OMe-C6H4-TMC involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Concurrently, it attenuates the activity of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines. This inhibition of NF-κB leads to the downregulation of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).

Furthermore, investigations into the mitogen-activated protein kinase (MAPK) signaling cascade revealed that pretreatment with E-α-p-OMe-C6H4-TMC leads to significant changes in the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, but not c-Jun N-terminal kinase (JNK). The MAPK pathways, including p38, JNK, and ERK, are critical in regulating cellular processes like inflammation and apoptosis. Another derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which is also implicated in inflammatory responses. MMPP treatment has been shown to reduce the expression of inflammatory proteins like COX-2 and iNOS by suppressing the DNA binding activities of STAT3.

In a similar vein, 4-methoxycinnamyl p-coumarate (MCC), a phenylpropanoid, exerts anti-atherosclerotic effects by downregulating the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) through the inhibition of the NF-κB signaling pathway in endothelial cells.

| Compound Name | Anti-inflammatory Mechanism | Associated Signaling Pathways |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | Induces HO-1 and SOD-1; Reduces COX-2 and iNOS | Nrf2 activation; NF-κB attenuation; ERK and p38 phosphorylation |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol | Reduces COX-2 and iNOS expression | STAT3 inhibition |

| 4-methoxycinnamyl p-coumarate | Downregulates ICAM-1 and VCAM-1 | NF-κB inhibition |

Antimicrobial and Antibacterial Efficacy Investigations

Several derivatives of 4-methoxyphenyl have been investigated for their efficacy against a range of pathogenic bacteria, including antibiotic-resistant strains. Benzo[b]furan derivatives containing a 4-methoxyphenyl group have shown promising antibacterial activity. Specifically, compounds with 2,4-dimethoxy phenyl, 2,4,6-trimethoxy phenyl, and 3,4,5-trimethoxy phenyl substitutions displayed excellent activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. In contrast, a related compound with a hydroxyl group and another with an acetate group exhibited only moderate antibacterial activity.

In another study, a 4-phenyl coumarin derivative, cinnamoyloxy-mammeisin (CNM), isolated from Brazilian geopropolis, demonstrated bacteriostatic activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) strains, with a minimum inhibitory concentration (MIC) of 11.3 μM. This compound was also found to reduce bacterial adherence to human keratinocytes and disrupt biofilm formation by diminishing cell viability and altering the biofilm architecture.

Furthermore, a series of biphenyl and dibenzofuran derivatives were synthesized and evaluated for their antibacterial properties. Among these, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed the most potent inhibitory activities against MRSA and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively. Notably, 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol, 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol, and 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol demonstrated inhibitory activities against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii that were comparable to the antibiotic ciprofloxacin. The structure-activity relationship study indicated that a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other were beneficial for their antibacterial activities.

| Compound/Derivative Class | Bacterial Strains | Key Findings |

| Benzo[b]furan derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Substitutions with multiple methoxy (B1213986) phenyl groups led to excellent activity. |

| Cinnamoyloxy-mammeisin (CNM) | Methicillin-susceptible and -resistant S. aureus | Bacteriostatic activity (MIC 11.3 μM), anti-adherence, and antibiofilm properties. |

| Biphenyl and dibenzofuran derivatives | MRSA, multidrug-resistant E. faecalis, carbapenems-resistant A. baumannii | Potent inhibition, with some compounds comparable to ciprofloxacin against Gram-negative bacteria. |

Anticancer Activity and Cytotoxicity Mechanisms of Action

Derivatives of 4-methoxyphenyl have emerged as a significant class of compounds with potent anticancer activities, operating through various cytotoxic mechanisms. For instance, two series of pyrazolo[3,4-b]pyridine derivatives incorporating a 4-methoxyphenyl moiety were synthesized and evaluated against HeLa, MCF-7, and HCT-116 cancer cell lines. One compound, designated 9a, exhibited the highest anticancer activity against HeLa cells with an IC50 value of 2.59 µM. Another compound, 14g, showed significant cytotoxicity against MCF-7 and HCT-116 cells with IC50 values of 4.66 and 1.98 µM, respectively. Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis. Specifically, compound 9a arrested the cell cycle at the S phase in HeLa cells, while 14g caused G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells.

The estrogen receptor alpha (ERα) is a crucial target in the treatment of hormone-dependent cancers, particularly breast cancer. While it is structurally similar to the estrogen-related receptor alpha (ERRα), ERα binds to estrogen, whereas ERRα does not. There is potential for cross-talk between these two receptors as they can share similar hormone response elements. Novel substituted tetrahydrocyclohepteneindole derivatives have been developed as selective ERα inhibitors for the potential treatment of ERα-related diseases, including cancer.

A distinct approach to targeting ERα involves inhibiting its binding to estrogen response elements (ERE) in DNA. A small molecule, theophylline, 8-[(benzylthio)methyl]-(7CI,8CI) (TPBM), was identified as an inhibitor of ERα binding to a consensus ERE with an IC50 of approximately 3 μm. TPBM was shown to inhibit ERα-mediated gene transcription and the estrogen-dependent growth of ERα-positive cancer cells with an IC50 of 5 μm. Importantly, this inhibition was specific to ERα, as it did not significantly affect the transcriptional activity of progesterone and glucocorticoid receptors.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a significant strategy in anticancer therapy. Several 4-methoxyphenyl derivatives have been investigated as VEGFR-2 inhibitors. A new series of piperazinylquinoxaline-based derivatives were designed and synthesized, revealing potent antitumor results and VEGFR-2 inhibition, with IC50 values ranging from 0.19 to 0.60 µM.

The inhibition of VEGFR-2 is often linked to the induction of apoptosis in cancer cells. One of the most promising piperazinylquinoxaline derivatives, compound 11, was found to increase the apoptosis rate in HepG-2 cells from 5% to 44%. This was associated with a 4-fold increase in the BAX/Bcl-2 ratio, a 2.3-fold increase in caspase-3 levels, and a 3-fold increase in p53 expression compared to untreated cells. Similarly, certain thiazolidine-2,4-dione derivatives have been shown to inhibit VEGFR-2 and increase apoptosis in HT-29 cancer cells.

| Derivative Class | Cancer Cell Line | IC50 (VEGFR-2) | Apoptotic Mechanism |

| Piperazinylquinoxalines | HepG-2 | 0.19 - 0.60 µM | Increased BAX/Bcl-2 ratio, caspase-3, and p53 expression |

| Thiazolidine-2,4-diones | HT-29 | 0.081 - 0.116 µM | Increased apoptosis |

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in the adaptation of tumor cells to hypoxic (low oxygen) environments, which are common in solid tumors. HIF-1α, the oxygen-regulated subunit of HIF-1, is stabilized under hypoxic conditions and promotes the transcription of genes involved in angiogenesis, cell proliferation, and metastasis. Therefore, inhibiting HIF-1 signaling is a promising anticancer strategy.

Numerous natural and synthetic compounds have been identified as HIF-1α inhibitors. The inhibition of HIF-1 can be achieved through various mechanisms, including blocking the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways, which effectively inhibits hypoxia-induced HIF-1α accumulation and transactivation. The development of robust screening platforms has enabled the identification of a wide range of HIF-1 inhibitors, some of which have been shown to suppress cancer cell proliferation and angiogenesis.

Anthelmintic Properties and Proposed Tubulin Binding Mechanisms

The microtubule protein tubulin is a well-established target for anthelmintic drugs. The binding of these drugs to tubulin disrupts microtubule polymerization, which is essential for various cellular functions in helminths, leading to their paralysis and death. The colchicine binding site on β-tubulin is a particularly important target for many anthelmintics.

Studies on the colchicine binding domain of β-tubulin from the helminth Haemonchus contortus have identified three distinct interaction zones. Structure-based pharmacophore models have been developed to understand the binding hypotheses of anthelmintics to these zones. These models suggest that for optimal binding, specific features are required, such as a hydrogen bond acceptor to interact with certain amino acid residues (e.g., Asn226) and specific spatial arrangements of aliphatic or heterocyclic groups. This detailed understanding of the tubulin binding mechanism allows for the rational design of more selective and effective anthelmintic agents.

Enzyme Inhibition Studies

Derivatives of 4-Methoxyphenyl acetate have been the subject of numerous studies to evaluate their inhibitory effects against a range of clinically relevant enzymes, including cholinesterases, β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases.

Cholinesterases: Certain derivatives incorporating the 4-methoxyphenyl moiety have demonstrated notable inhibitory activity against acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. For instance, a series of 1,3,4-oxadiazole derivatives containing a 4-methoxyphenyl group exhibited excellent AChE inhibition. In one study, a 4,4'-bis[(4-methoxyphenyl)diazenyl]-1,1'-biphenyl derivative displayed moderate inhibitory activity against AChE, although it showed weak to no inhibition of butyrylcholinesterase (BChE).

β-Secretase: While direct studies on this compound derivatives are limited, research on related structures suggests potential inhibitory activity against β-secretase (BACE1), another key enzyme in Alzheimer's disease. Structure-activity relationship (SAR) studies of aminohydantoin scaffolds have indicated that the inclusion of a methoxy group on a phenyl ring can be beneficial for BACE1 inhibition.

Cyclooxygenase-2 (COX-2): The 4-methoxyphenyl structural motif has been incorporated into various compounds to achieve selective inhibition of COX-2, an enzyme involved in inflammation and pain. For example, the modification of nonsteroidal anti-inflammatory drugs (NSAIDs) to include a 3-(4-methoxyphenyl)propylamide group has been shown to confer COX-2 selectivity.

Lipoxygenases: 4-Methoxyphenylacetic acid esters have been designed and synthesized as potential inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes. Several of these esters have demonstrated significant inhibitory activity.

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| 1,3,4-Oxadiazoles | Acetylcholinesterase (AChE) | Excellent inhibitory activity. |

| Biphenyls | Acetylcholinesterase (AChE) | Moderate inhibitory activity. |

| NSAID Analogs | Cyclooxygenase-2 (COX-2) | Selective inhibition. |

| Acetic Acid Esters | 15-Lipoxygenase (15-LOX) | Significant inhibitory activity. |

Elucidation of Structure-Activity Relationships (SAR) for Optimized Biological Efficacy

The systematic investigation of how chemical structure influences biological activity is crucial for the development of potent and selective therapeutic agents. For this compound derivatives, SAR studies have provided valuable insights into the structural features that govern their enzyme inhibitory and other biological effects.

For cholinesterase inhibitors, the presence and position of the methoxy group on the phenyl ring are critical for activity. Studies on various heterocyclic compounds have shown that the 4-methoxy substitution often leads to potent AChE inhibition. The nature of the heterocyclic core and the linker connecting it to the 4-methoxyphenyl moiety also significantly influence the inhibitory potency and selectivity.

Regarding lipoxygenase inhibition by 4-methoxyphenylacetic acid esters, the nature of the ester group plays a significant role in determining the inhibitory potency. Lipophilic interactions between the ligand and the enzyme's active site are believed to be a primary driver of the inhibitory activity.

Investigation of Antioxidant Potential and Radical Scavenging Capabilities

A number of studies have explored the antioxidant properties of compounds containing the 4-methoxyphenyl moiety, including their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity.

The antioxidant capacity of these compounds is often attributed to the presence of the methoxy group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals. The position of the methoxy group influences the radical scavenging activity, with the para-position, as in 4-methoxyphenyl derivatives, often contributing to significant antioxidant potential.

One study investigating quinazolinone-vanillin derivatives, which include a methoxyphenyl acetate moiety, reported on their DPPH radical scavenging activity. A particular derivative demonstrated 61.526 ± 2.968 percent inhibition at a concentration of 1 mg/mL, highlighting the contribution of the substituted phenyl ring to its antioxidant capacity researchgate.net.

Table 2: DPPH Radical Scavenging Activity of a this compound-Containing Derivative

| Compound | Concentration (mg/mL) | % Inhibition |

| Quinazolinone-Vanillin Derivative researchgate.net | 1 | 61.526 ± 2.968 |

Advanced Studies on Interactions with Specific Biological Targets

To understand the mechanisms underlying the biological activities of this compound derivatives at a molecular level, advanced computational techniques such as molecular docking have been employed. These studies provide detailed insights into the binding modes and interactions of these compounds with their respective biological targets.

Cholinesterases: Molecular docking studies of 4-methoxyphenyl-containing inhibitors within the active site of AChE have revealed key interactions. The 4-methoxyphenyl group often engages in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, in the active site gorge of the enzyme. The methoxy group can also form hydrogen bonds with specific amino acid residues, further stabilizing the enzyme-inhibitor complex. For instance, the nitrogen atom of a 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole derivative was shown to form a hydrogen bond with the oxygen atom of the Thr121 residue in the AChE active site nih.gov.

Cyclooxygenase-2 (COX-2): Docking studies of COX-2 inhibitors bearing a 4-methoxyphenyl group have elucidated the structural basis for their selectivity. These studies have shown that the 4-methoxyphenyl moiety can fit into the hydrophobic side pocket of the COX-2 active site, an interaction that is not as favorable in the narrower active site of COX-1. For example, a molecular docking study of 4-formyl-2-methoxyphenyl-4-chlorobenzoate predicted a favorable binding energy within the COX-2 receptor fip.org.

Lipoxygenases: The binding interactions of 4-methoxyphenylacetic acid esters with the active site of lipoxygenase have also been investigated. These studies suggest that the carbonyl group of the ester can orient itself towards the iron center in the enzyme's active site, forming hydrogen bonds with surrounding hydroxyl groups. Lipophilic interactions also play a crucial role in the binding and inhibition of the enzyme.

These molecular modeling studies provide a rational basis for the observed biological activities and guide the design of new, more potent, and selective derivatives of this compound.

Analytical Method Development and Quality Control Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-Methoxyphenyl (B3050149) acetate (B1210297), offering high resolution and sensitivity for both quantitative analysis and impurity detection. pharmtech.com Method development focuses on selecting the appropriate mode of chromatography, stationary phase, mobile phase composition, and detector to achieve optimal separation and detection of the target analyte and its potential impurities. sigmaaldrich.com

Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like 4-Methoxyphenyl acetate. mdpi.com Optimization of RP-HPLC methods involves a systematic approach to achieve a sensitive, accurate, and reproducible quantitative determination.

A typical method development strategy involves screening various C18 or C8 columns and evaluating mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. phenomenex.com For this compound, a simple and rapid RP-HPLC method can be developed and validated. Based on methods for structurally similar compounds, an optimized method would likely utilize a C18 stationary phase with a mobile phase of acetonitrile and a phosphate (B84403) buffer, providing a balance of retention and peak symmetry. nih.gov

Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. japsonline.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. japsonline.com For instance, a study on related phenylpropanoids demonstrated excellent linearity with correlation coefficients (R²) higher than 0.999. japsonline.com The limits of detection (LOD) and quantitation (LOQ) are established to define the sensitivity of the method. japsonline.com

Table 1: Example RP-HPLC Method Parameters and Validation Data for Quantitative Analysis

| Parameter | Condition / Value |

| Chromatographic Conditions | |

| Column | Hypersil C18 (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile : 0.1 M Potassium Dihydrogen Orthophosphate (pH 3.0) (40:60, v/v) nih.gov |

| Flow Rate | 1.0 mL/min japsonline.com |

| Detection Wavelength | 280 nm nih.gov |

| Column Temperature | 35°C japsonline.com |

| Injection Volume | 10 µL japsonline.com |

| Validation Parameters | |

| Linearity (R²) | > 0.999 japsonline.com |

| LOD | ~4 ng/mL japsonline.com |

| LOQ | ~12 ng/mL japsonline.com |

| Precision (%RSD) | < 2.0% japsonline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Note: Data presented is illustrative and based on validated methods for structurally related methoxy-phenyl compounds.

While this compound itself is an achiral molecule, chiral HPLC methods are essential for assessing its purity if chiral precursors are used in its synthesis or if chiral isomers are potential process-related impurities or degradation products. phenomenex.com Chiral stationary phases (CSPs) are employed to resolve enantiomers, which have identical physical properties in a non-chiral environment. nih.gov

The selection of the appropriate CSP is critical and often empirical. phenomenex.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are commonly screened for their ability to resolve enantiomers of related compounds. nih.govresearchgate.net For example, a normal-phase chiral LC method developed for β-amino-β-(4-methoxyphenyl) propionic acid successfully used an (R, R) Whelk-01 stationary phase, demonstrating high enantiomeric selectivity with a resolution greater than 2.5. researchgate.net The mobile phase composition, particularly the concentration of alcohol modifiers and acidic additives, plays a crucial role in achieving the desired separation. researchgate.net

Table 2: Illustrative Chiral HPLC Method Conditions for Isomer Separation

| Parameter | Condition |

| Column | (R, R) Whelk-01 (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic acid (84:16:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

| Application | Determination of potential chiral impurities or separation of related chiral isomers. |

Note: Conditions are based on methods for separating enantiomers of compounds with a 4-methoxyphenyl moiety. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Ultra-Trace Analysis

For the detection and quantification of this compound at ultra-trace levels, such as in environmental or biological samples, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the high separation efficiency of UPLC, which uses columns with smaller particle sizes (<2 µm), with the exceptional sensitivity and selectivity of a tandem mass spectrometer. researchgate.net

The UPLC system provides rapid analysis times and sharper peaks, leading to improved resolution and sensitivity. hplc.eu The mass spectrometer, typically a triple quadrupole, operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a very high degree of selectivity, minimizing interference from matrix components and enabling accurate quantification at picogram (pg) to nanogram (ng) levels. researchgate.net Method development involves optimizing MS parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and MRM transitions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is particularly well-suited for profiling volatile components, residual solvents, and certain process-related impurities in this compound. jeol.com Samples are vaporized and separated based on their boiling points and interactions with the GC column's stationary phase before being detected and identified by the mass spectrometer. mdpi.com

GC-MS is instrumental in identifying impurities that may not be amenable to HPLC analysis. This includes starting materials, by-products from the synthesis, and residual solvents (e.g., toluene (B28343), ethyl acetate) used during the manufacturing process. nih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, which can be compared against spectral libraries (like NIST) for positive identification. jeol.com Research on the impurity profiling of related synthesized compounds, such as 4-methoxymethamphetamine, has demonstrated the utility of GC-MS in identifying route-specific impurities that provide valuable information about the synthetic pathway used. nih.govuts.edu.au

Impurity Profiling and Characterization in Synthetic Processes

Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in a drug substance or chemical product. researchgate.net It is a critical component of quality control, as impurities can affect the efficacy and safety of the final product. medwinpublishers.com For this compound, a combination of chromatographic techniques is employed to create a complete impurity profile.

RP-HPLC with UV detection is used to detect and quantify non-volatile, UV-active impurities. nih.gov GC-MS is used to identify volatile and semi-volatile impurities. nih.gov When an unknown impurity is detected, hyphenated techniques like LC-MS/MS are used for structural elucidation.

The impurity profile serves as a fingerprint for a specific manufacturing process. nih.gov Different synthetic routes can lead to different impurity profiles. For example, a study on 4-methoxyphenylacetic acid used HPLC to establish impurity profiles that could distinguish between two different synthetic processes. nih.gov Characterizing these impurities helps in optimizing the synthesis to minimize their formation and in setting appropriate specifications for the final product.

Method Robustness, Specificity, and Validation According to International Guidelines (e.g., ICH)

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. seejph.com This is a mandatory requirement by regulatory agencies and is performed according to internationally recognized guidelines, such as those from the ICH. researchgate.netasean.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. asean.org This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by slightly varying parameters like mobile phase pH, column temperature, and mobile phase composition. researchgate.net

Validation encompasses a range of parameters including accuracy, precision (repeatability and intermediate precision), linearity, range, and detection/quantitation limits. asean.org

A comprehensive validation report is generated that documents all experiments and results, proving the method is reliable, reproducible, and accurate for the routine quality control of this compound. seejph.com

Table 3: Summary of ICH Validation Parameters and Typical Robustness Checks

| Validation Parameter | Description | Robustness Check Examples (for HPLC) |

| Accuracy | Closeness of test results to the true value. | N/A |

| Precision | Agreement among a series of measurements. | N/A |

| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity analysis using a diode array detector. |

| Detection Limit (LOD) | Lowest amount of analyte that can be detected. | N/A |

| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantitatively determined. | N/A |

| Linearity | Proportionality of the signal to the analyte concentration. | N/A |

| Range | Interval between the upper and lower concentrations of analyte. | N/A |

| Robustness | Capacity to remain unaffected by small variations in method parameters. ich.org | - Variation in mobile phase pH (±0.2 units)- Variation in column temperature (±5°C)- Variation in mobile phase composition (±2% organic) |

Spectrophotometric Assays for Quantitative Determination in Research Matrices

Spectrophotometric methods offer a robust and accessible approach for the quantitative determination of this compound in various research matrices. These assays are typically based on the measurement of light absorption by the analyte or a colored derivative at a specific wavelength. Due to the inherent structure of this compound, direct spectrophotometric quantification in the UV range is possible; however, to enhance specificity and sensitivity, especially in complex biological or chemical matrices, indirect colorimetric assays are often preferred.

A common indirect strategy involves the enzymatic or chemical hydrolysis of this compound to its constituent parts: 4-methoxyphenol (B1676288) and acetic acid. The subsequent quantification of the 4-methoxyphenol product, which can be readily derivatized to form a chromophore, allows for the accurate determination of the original this compound concentration. Several established colorimetric methods for phenols can be adapted for this purpose.

One of the most widely used methods for the determination of phenols is the reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent, such as potassium ferricyanide, under alkaline conditions. juniperpublishers.com This reaction produces a colored antipyrine (B355649) dye, and the intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the phenol. juniperpublishers.com For the quantification of 4-methoxyphenol, the resulting dye exhibits a characteristic absorbance maximum that can be used for measurement.

Another prevalent method is the use of the Folin-Ciocalteu reagent. nih.govmdpi.com This reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by phenolic compounds in an alkaline medium, resulting in the formation of a blue-colored complex. nih.govnih.gov The intensity of the blue color, which can be measured spectrophotometrically, correlates with the amount of phenolic compounds present. nih.gov While this method is susceptible to interference from other reducing substances, its simplicity and high sensitivity make it a valuable tool when working with purified or semi-purified samples.

Enzymatic assays can also be employed for the specific quantification of 4-methoxyphenol. Tyrosinase, for instance, catalyzes the oxidation of 4-methoxyphenol to o-quinone, which can then be coupled with other reagents to produce a stable and colored product suitable for spectrophotometric analysis. mdpi.comresearchgate.net

The following data tables illustrate the principles of generating a standard curve for 4-methoxyphenol and subsequently determining the concentration of this compound in hypothetical research samples using a colorimetric assay based on the 4-aminoantipyrine reaction.

Table 1: Standard Calibration Curve for 4-Methoxyphenol

A series of standard solutions of 4-methoxyphenol are prepared and subjected to the colorimetric reaction. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) of the colored product.

| Concentration of 4-Methoxyphenol (µg/mL) | Absorbance at λmax |

|---|---|

| 0.0 | 0.000 |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

From the standard curve, a linear regression equation is derived (e.g., y = 0.0763x + 0.000, R² = 0.999), which allows for the calculation of the concentration of 4-methoxyphenol in unknown samples based on their absorbance.

Table 2: Determination of this compound in Research Samples

Research samples containing this compound are first subjected to a complete hydrolysis step. The resulting 4-methoxyphenol is then quantified using the developed colorimetric assay and the standard curve.

| Sample ID | Absorbance at λmax | Calculated 4-Methoxyphenol Conc. (µg/mL) | Calculated this compound Conc. (µg/mL) |

|---|---|---|---|

| Sample A | 0.229 | 3.00 | 4.01 |

| Sample B | 0.534 | 7.00 | 9.37 |

| Sample C | 0.382 | 5.01 | 6.70 |

The concentration of this compound is calculated from the concentration of 4-methoxyphenol using the ratio of their molecular weights.

Environmental Dynamics and Degradation Pathways

Biodegradation Studies in Various Environmental Compartments